REACTION_CXSMILES
|
[CH2:1]([C:3]1[C:11]([CH3:12])=[C:10]([O:13]C)[CH:9]=[CH:8][C:4]=1[C:5]([OH:7])=[O:6])[CH3:2].B(Br)(Br)Br>ClCCl>[CH2:1]([C:3]1[C:11]([CH3:12])=[C:10]([OH:13])[CH:9]=[CH:8][C:4]=1[C:5]([OH:7])=[O:6])[CH3:2]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=C(C(=O)O)C=CC(=C1C)OC
|
Name
|
|
Quantity
|
29.3 mL
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
ice water
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with cooling in an ice bath
|
Type
|
CUSTOM
|
Details
|
The transparent, red solution obtained
|
Type
|
ADDITION
|
Details
|
The mixture is subsequently carefully poured
|
Type
|
STIRRING
|
Details
|
The aqueous phase is stirred for 30 min
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
subsequently extracted twice with 200 ml of ethyl acetate each time
|
Type
|
WASH
|
Details
|
The combined organic phases are washed once with 200 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified by flash column chromatography on silica gel (solvent gradient: cyclohexane/0-100% by vol. of ethyl acetate)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=C(C(=O)O)C=CC(=C1C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.37 g | |
YIELD: CALCULATEDPERCENTYIELD | 101% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |